molecular formula C15H33NO2 B14713911 Acetic acid--tridecan-1-amine (1/1) CAS No. 14806-52-1

Acetic acid--tridecan-1-amine (1/1)

Cat. No.: B14713911
CAS No.: 14806-52-1
M. Wt: 259.43 g/mol
InChI Key: DTQQJBVQFYQKOZ-UHFFFAOYSA-N
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Description

Acetic acid–tridecan-1-amine (1/1): is a chemical compound with the molecular formula C15H33NO2 It is formed by the combination of acetic acid and tridecan-1-amine in a 1:1 molar ratio

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Combination: Acetic acid–tridecan-1-amine (1/1) can be synthesized by directly combining acetic acid and tridecan-1-amine under controlled conditions. The reaction typically involves mixing equimolar amounts of acetic acid and tridecan-1-amine and heating the mixture to facilitate the formation of the compound.

    Solvent-Free Method: Another method involves the solvent-free reaction of acetic acid and tridecan-1-amine. This method is advantageous as it reduces the use of solvents and minimizes waste production.

Industrial Production Methods:

    Batch Process: In industrial settings, the compound can be produced using a batch process where acetic acid and tridecan-1-amine are reacted in large reactors. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.

    Continuous Process: A continuous process can also be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method is efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Acetic acid–tridecan-1-amine (1/1) can undergo substitution reactions where the amine group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acid chlorides.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products. Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reduction of acetic acid–tridecan-1-amine (1/1) can lead to the formation of reduced amine derivatives. Reducing agents like lithium aluminum hydride are often employed.

Common Reagents and Conditions:

    Substitution Reactions: Alkyl halides, acid chlorides, and base catalysts.

    Oxidation Reactions: Hydrogen peroxide, potassium permanganate, and acidic or basic conditions.

    Reduction Reactions: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Substituted amine derivatives.

    Oxidation Reactions: Oxidized amine products.

    Reduction Reactions: Reduced amine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Acetic acid–tridecan-1-amine (1/1) can be used as a catalyst in various organic reactions, including esterification and amidation reactions.

    Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules and polymers.

Biology:

    Antimicrobial Agent: The compound exhibits antimicrobial properties and can be used in the development of antimicrobial agents.

    Biochemical Research: It is used in biochemical research to study the interactions between amines and other biomolecules.

Medicine:

    Drug Development: Acetic acid–tridecan-1-amine (1/1) is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

    Surfactants: The compound is used in the production of surfactants and emulsifiers for various industrial applications.

    Corrosion Inhibitors: It is also used as a corrosion inhibitor in industrial processes.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Acetic acid–tridecan-1-amine (1/1) can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.

    Membrane Interaction: The compound can interact with cell membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

    Acetic acid–dodecan-1-amine (1/1): Similar in structure but with a shorter alkyl chain.

    Acetic acid–tetradecan-1-amine (1/1): Similar in structure but with a longer alkyl chain.

    Acetic acid–hexadecan-1-amine (1/1): Similar in structure but with an even longer alkyl chain.

Uniqueness:

    Chain Length: The unique chain length of tridecan-1-amine in acetic acid–tridecan-1-amine (1/1) provides specific properties that differ from its shorter and longer chain analogs.

    Reactivity: The reactivity of the compound can vary based on the length of the alkyl chain, affecting its applications in different fields.

Properties

CAS No.

14806-52-1

Molecular Formula

C15H33NO2

Molecular Weight

259.43 g/mol

IUPAC Name

acetic acid;tridecan-1-amine

InChI

InChI=1S/C13H29N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h2-14H2,1H3;1H3,(H,3,4)

InChI Key

DTQQJBVQFYQKOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCN.CC(=O)O

Origin of Product

United States

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